molecular formula C15H10O7 B1241627 Bracteatin CAS No. 3260-50-2

Bracteatin

Cat. No. B1241627
CAS RN: 3260-50-2
M. Wt: 302.23 g/mol
InChI Key: ACAAVKGSTVOIQB-BASWHVEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bracteatin is the 3,4,5-trihydrobenzylidene derivative of 4,6-dihydroxy-1-benzofuran-3(2H)-one. Its glucoside is a significant contributor to the yellow colour of Antirrhinum majus (snapdragon) flowers. It has a role as a metabolite. It is a member of phenols and a member of 1-benzofurans.

Scientific Research Applications

Antihypertensive Effects

Bracteatin, found in Ajuga bracteosa, has shown potential in treating hypertension. A study on l-NAME-induced hypertensive rats demonstrated that this compound effectively reduced blood pressure. This effect is attributed to its role in modulating oxidative stress, proinflammatory cytokines, and the nitric oxide/cyclic guanosine monophosphate pathway (Shaukat et al., 2022).

Antioxidant Properties

Myricaria bracteata, containing this compound, has been identified as a rich source of flavonoids with potential biological activities. These compounds, including this compound, exhibit significant antioxidant properties (Chernonosov et al., 2017).

Neuroprotective Effects

In the context of neurodegenerative diseases, an extract from Coeloglossum viride var. bracteatum demonstrated neuroprotective effects against MPTP-induced neurotoxicity in vivo. This effect was linked to the restoration of BDNF-TrkB and FGF2-Akt signaling pathways and the inhibition of RIP1-driven inflammation (Lang et al., 2022).

Anticancer Potential

Garcinia bracteata, which contains this compound, has been noted for its cytotoxic properties against various human cancer cell lines. This compound was identified as a key component contributing to these anticancer effects, primarily through cell cycle arrest and apoptosis induction (Shen et al., 2014).

Anti-inflammatory and Analgesic Activities

Research on Ajuga bracteosa, which contains this compound, has shown promising anti-inflammatory and analgesic activities. This is attributed to the plant's intrinsic biologically active compounds, including this compound (Kayani et al., 2016).

properties

CAS RN

3260-50-2

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

(2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O7/c16-7-4-8(17)13-11(5-7)22-12(15(13)21)3-6-1-9(18)14(20)10(19)2-6/h1-5,16-20H/b12-3-

InChI Key

ACAAVKGSTVOIQB-BASWHVEKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O

SMILES

C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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